molecular formula C11H12F3NO2 B7939516 N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine

N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine

Cat. No.: B7939516
M. Wt: 247.21 g/mol
InChI Key: VAPZTFGSRBNBGT-UHFFFAOYSA-N
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Description

N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxetane ring through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)aniline with formaldehyde and a suitable amine to form the desired product . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to ensure higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxetane derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(Trifluoromethoxy)phenyl]methyl}oxetan-3-amine stands out due to its oxetane ring, which imparts unique chemical and physical properties. The presence of the trifluoromethoxy group further enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-8(2-4-10)5-15-9-6-16-7-9/h1-4,9,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPZTFGSRBNBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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